1,5-Dimethyl 3-(2-methylpropyl)pentanedioate

Description

Chemical Identity and Properties

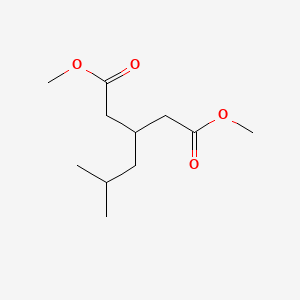

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate (CAS: 145328-03-6) is an ester derivative of pentanedioic acid (glutaric acid). Its molecular formula is C₁₁H₂₀O₄, with a molecular weight of 216.27 g/mol . Structurally, it features a pentanedioate backbone substituted with a methyl group at positions 1 and 5 and a 2-methylpropyl (isobutyl) group at position 3 (Figure 1).

Applications and Hazards

This compound is primarily used as a laboratory chemical and in the manufacture of specialized chemical intermediates . Its safety profile includes hazards such as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) .

Properties

IUPAC Name |

dimethyl 3-(2-methylpropyl)pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-8(2)5-9(6-10(12)14-3)7-11(13)15-4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBRTAKEAMTPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145328-03-6 | |

| Record name | 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145328036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7PN3QAU68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate can be synthesized through esterification reactions involving glutaric acid derivatives and alcohols. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of various chemicals, including pesticides and dyes.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of pregabalin, this compound undergoes further chemical transformations to produce the final active drug, which modulates calcium channels in the nervous system to exert its anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations:

- Branching Effects: The isobutyl group in the target compound introduces steric hindrance compared to the linear propyl group in dimethyl 3-propyl pentanedioate. This likely reduces reactivity in enzymatic processes but may enhance solubility in non-polar solvents .

- Molecular Weight : The target compound’s higher molecular weight (216.27 vs. ~202.24) reflects its branched substituent, which may influence boiling points and chromatographic behavior.

Biological Activity

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate is an ester compound that belongs to a class of dimethyl esters derived from pentanedioic acid. The compound is characterized by its unique structural features, including two methyl groups at the first and fifth carbon positions and a branched alkyl group (2-methylpropyl) at the third carbon. This distinct structure influences its biological activity, making it a subject of interest in various research fields.

- Molecular Formula : C₁₁H₂₀O₄

- Molecular Weight : 216.27 g/mol

- CAS Number : 145328-03-6

Synthesis Methods

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate can be synthesized through several methods, including:

- Esterification : Reaction of pentanedioic acid with methanol and isobutylene.

- Transesterification : Exchange of alkoxy groups with other alcohols.

Biological Activity Overview

The biological activity of 1,5-dimethyl 3-(2-methylpropyl)pentanedioate has not been extensively documented in scientific literature. However, preliminary studies suggest potential interactions with biological systems, particularly in modulating enzyme activities and influencing metabolic pathways.

Interaction Studies

- Enzyme Modulation : Esters like 1,5-dimethyl 3-(2-methylpropyl)pentanedioate may modulate enzyme activities involved in metabolic pathways. For example, they could affect glycolysis and fatty acid oxidation processes by interacting with key metabolic enzymes.

- Potential Therapeutic Applications : Given its structural similarity to other bioactive compounds, there is potential for this ester to be explored for therapeutic applications, particularly in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand its biological implications, it is useful to compare 1,5-dimethyl 3-(2-methylpropyl)pentanedioate with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl glutarate | Five-carbon chain with two methyl esters | Commonly used as a solvent and plasticizer |

| Diisobutyl glutarate | Similar backbone but with isobutyl groups | Higher molecular weight; used as a plasticizer |

| Dimethyl succinate | Four-carbon chain with two methyl esters | Shorter chain; used in organic synthesis |

| Dimethyl adipate | Six-carbon chain with two methyl esters | Longer chain; utilized in polymer production |

The branched alkyl group (2-methylpropyl) in 1,5-dimethyl 3-(2-methylpropyl)pentanedioate enhances its solubility and alters interaction dynamics compared to linear esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.